

# An In-depth Technical Guide to the Synthesis of Dazomet

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## Compound of Interest

Compound Name: Dazomet

Cat. No.: B121842

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## Introduction

**Dazomet**, with the IUPAC name 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione, is a broad-spectrum soil fumigant.[1][2] It is utilized in agriculture to control soil fungi, nematodes, germinating weed seeds, and soil-dwelling insects prior to planting.[3][4] **Dazomet** functions as a pro-pesticide; upon application to moist soil, it decomposes to release methyl isothiocyanate (MITC), a volatile and highly toxic gas that is the primary active agent.[1][2][5] This guide provides a detailed overview of the primary industrial synthesis pathway of **Dazomet**, including experimental protocols, quantitative data, and a visual representation of the chemical process.

## Core Synthesis Pathway

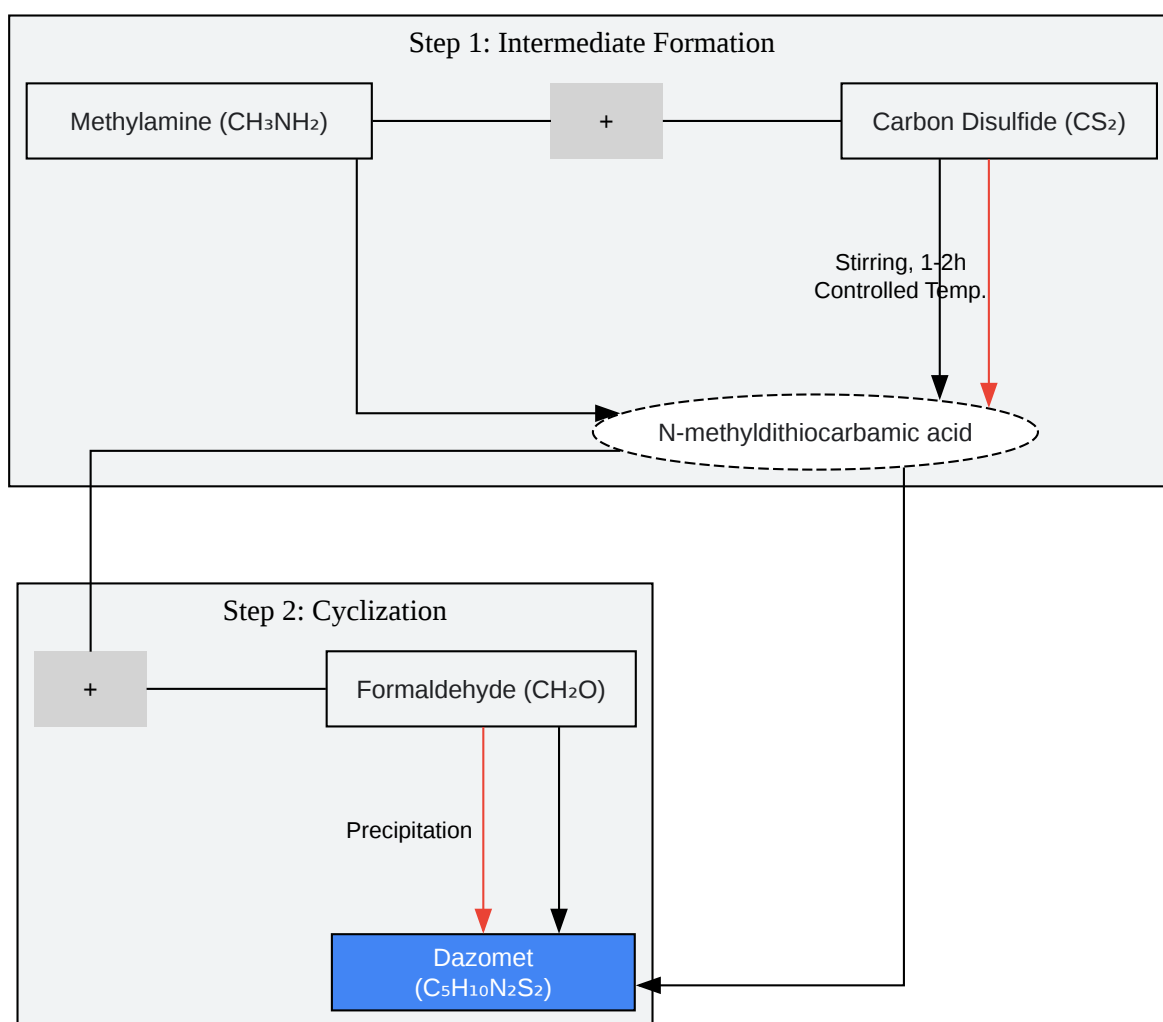
The commercial production of **Dazomet** is a well-established, two-step process. The synthesis begins with the reaction of methylamine ( $\text{CH}_3\text{NH}_2$ ) and carbon disulfide ( $\text{CS}_2$ ) to form an intermediate, N-methyldithiocarbamic acid. This intermediate is subsequently cyclized with formaldehyde ( $\text{CH}_2\text{O}$ ) to yield the final **Dazomet** product.[1][6][7]

- **Step 1: Formation of N-methyldithiocarbamic Acid** In this initial step, an aqueous solution of methylamine is reacted with carbon disulfide. This reaction forms the oily intermediate, N-methyldithiocarbamic acid. The process is typically conducted under controlled temperature conditions to ensure high yield and purity.[7][8]
- **Step 2: Cyclization with Formaldehyde** The N-methyldithiocarbamic acid intermediate is then reacted with formaldehyde. This step involves a cyclization reaction that forms the stable

heterocyclic structure of **Dazomet**, which precipitates out of the solution.[1][8] Catalysts such as zinc powder may be used in this stage to improve the reaction efficiency.[8]

## Visualization of the Synthesis Pathway

The following diagram illustrates the two-step chemical reaction for the synthesis of **Dazomet**.



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Diagram 1: General Synthesis Pathway of **Dazomet**.

## Experimental Protocols

The following is a representative experimental protocol derived from established manufacturing methodologies.<sup>[7][8]</sup>

Objective: To synthesize **Dazomet** via a two-step reaction involving the formation of N-methyldithiocarbamic acid followed by cyclization with formaldehyde.

Materials:

- 30% Methylamine aqueous solution (w/w)
- 99% Carbon Disulfide
- 37% Formalin (formaldehyde solution)
- Zinc Powder (optional catalyst)
- Water (for dilution)
- Reaction kettle/reactor with stirring mechanism and cooling system

Procedure:

Step 1: Synthesis of N-methyldithiocarbamic Acid Intermediate

- Dilute the 30% methylamine aqueous solution with water in a reactor (e.g., a salt oven).
- Initiate stirring and begin cooling the reactor using a cold water bath.
- Slowly add carbon disulfide dropwise into the methylamine solution.
- Carefully control the reaction temperature, maintaining it within the range of  $20 \pm 5^{\circ}\text{C}$  and not exceeding  $30^{\circ}\text{C}$ .<sup>[7][8]</sup>
- After the complete addition of carbon disulfide, continue stirring the mixture for a period of 1 to 2 hours.<sup>[7]</sup>

- Cease stirring and allow the mixture to stand, permitting the layers to separate.
- Separate and collect the lower, oily layer, which is the N-methyldithiocarbamic acid intermediate.

#### Step 2: Synthesis of **Dazomet** (Cyclization)

- Transfer the obtained N-methyldithiocarbamic acid intermediate into a cyclization kettle.
- If using a catalyst, add zinc powder to the kettle.[8]
- Begin stirring and cool the mixture.
- Add the 37% formaldehyde solution dropwise into the cyclization kettle, controlling the temperature at approximately 25°C.[8]
- Following the addition of formaldehyde, allow the insulation reaction to proceed for approximately one hour with continued stirring.
- The **Dazomet** product will precipitate. Transfer the resulting slurry to a suction filter.
- Filter the product and wash it with water.
- The filtered solid is then processed through centrifugation and drying to yield the final **Dazomet** product.[8]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of **Dazomet** as reported in technical and regulatory documents.

Table 1: Reaction Parameters and Yields

Parameter	Value	Source
Intermediate Synthesis		
Reactant Molar Ratio (Example)	0.4 mol (Methylamine) to 0.32 mol (CS <sub>2</sub> )	[7]
Reaction Temperature	≤ 30°C (typically 20 ± 5°C)	[7][8]
Reaction Time	1.5 hours	[7]
Intermediate Yield	99.39%	[7]
Dazomet Synthesis (Cyclization)		
Reaction Temperature	~25°C	[8]
Insulation Reaction Time	1 hour	[8]
Final Product Purity	> 98%	[8]

Table 2: Product Specifications

Parameter	Value	Source
Physical Appearance	White to off-white/yellowish crystalline solid	[1][3]
IUPAC Name	3,5-Dimethyl-1,3,5-thiadiazinane-2-thione	[1]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> S <sub>2</sub>	[1]
Molar Mass	162.27 g·mol <sup>-1</sup>	[1]
Melting Point	104 to 105 °C	[1]
Declared Content (Technical Grade)	≥ 940 g/kg	[3][9]

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Address: 3281 E Guasti Rd

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